molecular formula C14H12N4O3 B6094279 5-[(3-pyridinylcarbonyl)amino]isophthalamide

5-[(3-pyridinylcarbonyl)amino]isophthalamide

Número de catálogo: B6094279
Peso molecular: 284.27 g/mol
Clave InChI: PTNIDLBRXDJHPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(3-pyridinylcarbonyl)amino]isophthalamide, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells.

Mecanismo De Acción

5-[(3-pyridinylcarbonyl)amino]isophthalamide targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, this compound disrupts the metabolic pathways that cancer cells rely on for energy production and survival. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and disrupts mitochondrial function. It has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-[(3-pyridinylcarbonyl)amino]isophthalamide is its broad spectrum of activity against various types of cancer. It has also been found to be well-tolerated in clinical trials, with few side effects. However, one limitation of this compound is that it is not effective against all types of cancer, and its mechanism of action is not fully understood.

Direcciones Futuras

There are several future directions for research on 5-[(3-pyridinylcarbonyl)amino]isophthalamide. One area of research is the development of combination therapies that include this compound and other anticancer drugs. Another area of research is the identification of biomarkers that can predict response to this compound. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify new targets for anticancer therapy.
In conclusion, this compound is a novel anticancer drug that targets the mitochondrial TCA cycle. It has been extensively studied in preclinical and clinical trials and has been found to have potent anticancer activity. Its mechanism of action involves the inhibition of key enzymes in the TCA cycle, leading to cancer cell death. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research on this compound should focus on the development of combination therapies, the identification of biomarkers, and the elucidation of its mechanism of action.

Métodos De Síntesis

The synthesis of 5-[(3-pyridinylcarbonyl)amino]isophthalamide involves several steps, including the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine to form the amide. The resulting amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to form this compound.

Aplicaciones Científicas De Investigación

5-[(3-pyridinylcarbonyl)amino]isophthalamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has been shown to have potent anticancer activity both in vitro and in vivo, and has been found to be well-tolerated in clinical trials.

Propiedades

IUPAC Name

5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-12(19)9-4-10(13(16)20)6-11(5-9)18-14(21)8-2-1-3-17-7-8/h1-7H,(H2,15,19)(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIDLBRXDJHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.